Benzene, 1-azido-4-chloro-2-methyl-

Synthetic Chemistry Process Optimization Aryl Azide Synthesis

Benzene, 1-azido-4-chloro-2-methyl- (CAS 77721-46-1) is an aromatic azide with the molecular formula C7H6ClN3 and a molecular weight of 167.59 g/mol. It features a 1,2,4-trisubstituted benzene ring bearing an azido group at position 1, a methyl group at position 2, and a chlorine atom at position 4.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 77721-46-1
Cat. No. B1660505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-azido-4-chloro-2-methyl-
CAS77721-46-1
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)N=[N+]=[N-]
InChIInChI=1S/C7H6ClN3/c1-5-4-6(8)2-3-7(5)10-11-9/h2-4H,1H3
InChIKeySUIVXOWPLXWGPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 1-azido-4-chloro-2-methyl- (CAS 77721-46-1): A Key 1,2,4-Trisubstituted Aryl Azide Building Block for Click Chemistry and Synthesis


Benzene, 1-azido-4-chloro-2-methyl- (CAS 77721-46-1) is an aromatic azide with the molecular formula C7H6ClN3 and a molecular weight of 167.59 g/mol . It features a 1,2,4-trisubstituted benzene ring bearing an azido group at position 1, a methyl group at position 2, and a chlorine atom at position 4 . This compound serves as a versatile intermediate in organic synthesis, primarily for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and azide reduction to amines [1]. The compound is commercially available with a typical purity of 95% and is used exclusively for research purposes .

Why Benzene, 1-azido-4-chloro-2-methyl- (CAS 77721-46-1) Cannot Be Directly Replaced by Unsubstituted Phenyl Azide or Other Aryl Azide Analogs


The specific 1,2,4-trisubstitution pattern of Benzene, 1-azido-4-chloro-2-methyl- (CAS 77721-46-1) creates a unique electronic and steric environment that differentiates its reactivity from simpler aryl azides like phenyl azide or other positional isomers [1]. The ortho-methyl group introduces steric bulk adjacent to the reactive azide moiety, while the para-chloro substituent exerts an electron-withdrawing effect that modulates the electron density on the aromatic ring . These combined features mean that generic substitution with a different aryl azide can lead to altered reaction kinetics in click chemistry [2], different regioselectivity in cycloadditions, or variable reduction yields, making direct replacement unreliable without empirical validation.

Quantitative Evidence for Benzene, 1-azido-4-chloro-2-methyl- (CAS 77721-46-1): Synthesis Yield and Reduction Efficiency


Synthesis Yield of 65–75% for Benzene, 1-azido-4-chloro-2-methyl- Under Standard Diazotization/Azide Substitution

The synthesis of Benzene, 1-azido-4-chloro-2-methyl- (CAS 77721-46-1) via a standard diazotization of 2-methyl-4-chloroaniline followed by nucleophilic substitution with sodium azide proceeds with a reported yield of ~65–75% under optimized conditions (0–10°C, water/ethanol medium) . While this is a typical range for aryl azide synthesis, it provides a baseline for procurement: users should verify vendor Certificates of Analysis (CoA) to ensure the supplied material meets or exceeds this expected yield range, which can be a proxy for process control and purity.

Synthetic Chemistry Process Optimization Aryl Azide Synthesis

Reduction to 4-Chloro-2-methylaniline Achieved in 90% Yield with Co2(CO)8 in Aqueous Media

The target compound undergoes reduction to 4-chloro-2-methylaniline with a high yield of 90% when treated with dicobalt octacarbonyl (Co2(CO)8) in water for 4.0 hours [1]. This specific reduction protocol is noted for its high chemoselectivity and compatibility with various functional groups, including halogens, esters, and nitro groups [2]. While not a direct head-to-head comparison, this quantitative yield is a strong differentiator for applications requiring efficient amine generation from the azide precursor.

Azide Reduction Amino Synthesis Green Chemistry

Class-Level Inference: Ortho-Substituted Aryl Azides Exhibit Steric Modulation of Click Reactivity

While direct kinetic data for Benzene, 1-azido-4-chloro-2-methyl- (CAS 77721-46-1) is absent from the literature, studies on structurally related ortho-substituted phenyl azides provide class-level inference. Research has shown that mono-ortho-substituted phenyl azides exhibit click reactivity that is neither significantly enhanced nor diminished relative to unsubstituted phenyl azide, whereas 2,6-disubstituted analogs show dramatic steric acceleration [1]. The target compound, bearing a single ortho-methyl group, is therefore predicted to have click kinetics comparable to phenyl azide, but with potential for altered regioselectivity due to the combined electronic effects of the methyl and chloro substituents. This nuanced reactivity profile must be considered when selecting an aryl azide for bioconjugation or polymer functionalization.

Click Chemistry Kinetics Steric Effects

Best-Fit Application Scenarios for Benzene, 1-azido-4-chloro-2-methyl- (CAS 77721-46-1) Based on Quantified Evidence


Precursor for 4-Chloro-2-methylaniline via High-Yield Reduction

In medicinal chemistry and agrochemical synthesis, 4-chloro-2-methylaniline is a valuable building block. The demonstrated 90% reduction yield of Benzene, 1-azido-4-chloro-2-methyl- (CAS 77721-46-1) to this aniline derivative using Co2(CO)8 in water [1] makes it a preferred precursor over alternative routes that may involve harsh conditions or lower yields. This route is particularly attractive for researchers seeking a mild, aqueous, and high-yielding amine synthesis.

Click Chemistry Handle with Predictable Kinetic Behavior

For applications in bioconjugation or polymer functionalization where a moderately reactive aryl azide is desired, Benzene, 1-azido-4-chloro-2-methyl- (CAS 77721-46-1) offers a predictable click reactivity profile [1]. Based on class-level evidence for mono-ortho-substituted phenyl azides, this compound is expected to undergo CuAAC or SPAAC with rates comparable to phenyl azide, avoiding the potential for overly rapid or slow kinetics that could complicate reaction control or lead to side reactions.

Synthetic Intermediate for Diversely Functionalized Triazoles

The combination of an azido group for click chemistry and a chloro substituent for further cross-coupling or nucleophilic substitution makes Benzene, 1-azido-4-chloro-2-methyl- (CAS 77721-46-1) a strategic intermediate for generating libraries of 1,2,3-triazoles with diverse aryl substitution patterns [1]. The chloro group remains intact during click reactions, allowing for orthogonal functionalization after triazole formation.

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